molecular formula C12H15N3 B066677 N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine CAS No. 179873-47-3

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine

Cat. No. B066677
CAS RN: 179873-47-3
M. Wt: 201.27 g/mol
InChI Key: BBOCGPKUAXCMLG-UHFFFAOYSA-N
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Description

“N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves a variety of methods. For instance, one method involves a nucleophilic substitution using methylpiperazine followed by saponification . Another method involves a two-step protocol for the synthesis of benzylic sulfonamides .


Molecular Structure Analysis

The molecular structure of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be complex and varied. For instance, it has been found that compound 1 potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be analyzed using various techniques. For instance, the highest affinity for CSF-1R was found for compound 5 (IC 50: 2.7 nM) .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their wide range of biological activities . They are used in the development of new pesticides and herbicides .

Coordination Chemistry

Pyrazoles are used in coordination chemistry due to their ability to form complexes with various metals . These complexes have a wide range of applications, including catalysis and materials science .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used as ligands to form organometallic compounds . These compounds have applications in various fields, including catalysis, materials science, and medicinal chemistry .

Antioxidant Activity

Some pyrazole derivatives have shown good radical scavenging activity, making them potential antioxidants . This property can be useful in various fields, including food preservation, cosmetics, and health supplements .

Anticancer Activity

Several pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . Some drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .

Anti-Inflammatory and Analgesic Activity

Pyrazole derivatives have shown significant anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory and analgesic drugs .

Antidepressant Activity

Some pyrazole derivatives have shown antidepressant activity . This opens up the possibility of developing new antidepressant drugs based on the pyrazole scaffold .

Future Directions

The future directions for the research and development of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” are promising. For instance, it has been suggested that pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, the compound is available for purchase for proteomics research applications .

Mechanism of Action

Target of Action

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, also known as N-Methyl-1-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine, is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the biochemical pathways of Leishmania and PlasmodiumIt is known that pyrazole derivatives have a wide range of biological activities .

Pharmacokinetics

It is known that the compound is used in laboratory settings

Result of Action

The compound displays superior antipromastigote activity . Specifically, compound 13 was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use the compound only outdoors or in a well-ventilated area . Incompatible materials, such as strong oxidizing agents and strong acids, should be avoided .

properties

IUPAC Name

N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCGPKUAXCMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=NN(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640193
Record name N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine

CAS RN

179873-47-3
Record name N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179873-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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